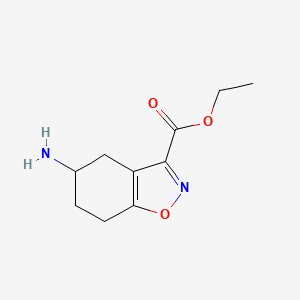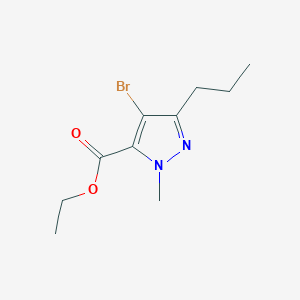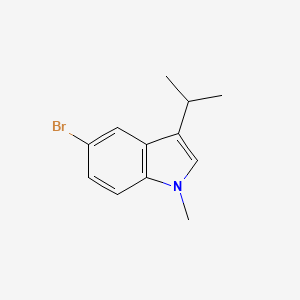
1-Propionylazetidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propionylazetidin-3-one is a heterocyclic compound with the molecular formula C6H9NO2 It belongs to the class of azetidines, which are four-membered nitrogen-containing rings
准备方法
Synthetic Routes and Reaction Conditions
1-Propionylazetidin-3-one can be synthesized through several methods. One common approach involves the reaction of azetidin-3-one with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions
1-Propionylazetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propionyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield propionylazetidine oxides, while reduction can produce various reduced derivatives .
科学研究应用
1-Propionylazetidin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
作用机制
The mechanism of action of 1-Propionylazetidin-3-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. Additionally, the compound may interact with cellular pathways, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Azetidin-3-one: The parent compound without the propionyl group.
1-Acetylazetidin-3-one: Similar structure with an acetyl group instead of a propionyl group.
1-Butyrylazetidin-3-one: Similar structure with a butyryl group instead of a propionyl group.
Uniqueness
1-Propionylazetidin-3-one is unique due to its specific propionyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
属性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
1-propanoylazetidin-3-one |
InChI |
InChI=1S/C6H9NO2/c1-2-6(9)7-3-5(8)4-7/h2-4H2,1H3 |
InChI 键 |
FGZCTWDPDMPDOQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1CC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


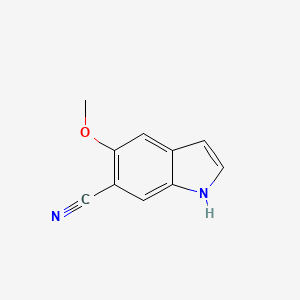

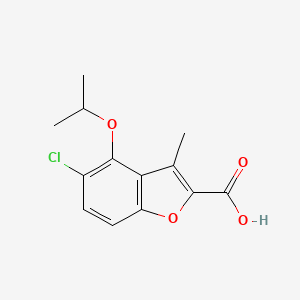

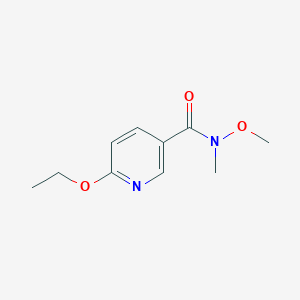
![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
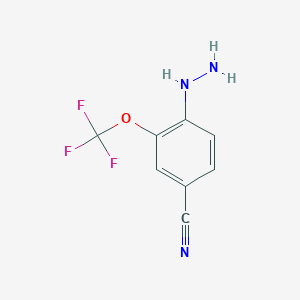
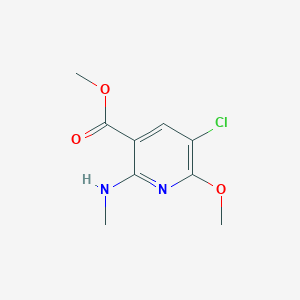

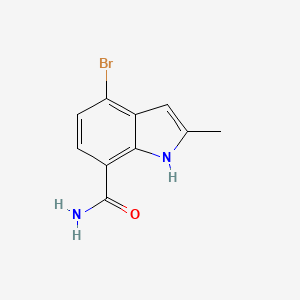
![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)
